molecular formula C18H22Cl2Si B1589283 Dimesityldichlorosilane CAS No. 5599-27-9

Dimesityldichlorosilane

Cat. No. B1589283
CAS RN: 5599-27-9
M. Wt: 337.4 g/mol
InChI Key: RUSBLLCPBKKDKQ-UHFFFAOYSA-N
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Description

Dimesityldichlorosilane, also known as dichlorodimethylsilane (DMDCS), is a tetrahedral organosilicon compound with the formula Si(CH₃)₂Cl₂ . It is a colorless liquid that readily reacts with water to form both linear and cyclic Si-O chains . Its distinctive pungent odor is reminiscent of hydrochloric acid or other chlorinated compounds.

Synthesis Analysis

This compound is synthesized through multiple steps. The process begins with methyl chloride and silicon reacting with a copper catalyst at temperatures between 250°C and 300°C . This initial reaction produces a chlorosilane mixture, including dimethyldichlorosilane. Distillation is then used to isolate dimethyldichlorosilane from this mixture, separating chlorosilanes by boiling point .

Molecular Structure Analysis

This compound has a tetrahedral structure . The silicon atom at the center forms four bonds: two with chlorine atoms and two with methyl groups, creating a three-dimensional pyramid shape. The bond angles are approximately 109.5 degrees .
  • Chemical Reactions Analysis

    • Disproportionation : In the presence of catalysts, it can undergo disproportionation reactions to produce other silicon compounds .
  • Scientific Research Applications

    Hydrophobizing Agent in Geotechnical Engineering

    Dimesityldichlorosilane has been utilized as a hydrophobizing agent, particularly in geotechnical engineering. Its application in treating soils to create synthetic water-repellent soils is notable. These soils have enhanced wettability properties, making them suitable for use in barriers and ground improvement projects. Research by Ng and Lourenço (2016) in the journal Geotechnique highlights this application, showing the impact of this compound concentration on soil type and the time-dependent effects on water repellency (Ng & Lourenço, 2016).

    Catalysis in Silicone Industry

    A significant application of this compound lies in the catalysis of the Rochow Direct Process, which is central to the silicone industry. Ward et al. (1986) in the Journal of Catalysis describe this process, noting that trace elements such as tin profoundly affect the product distribution and rate in the synthesis of this compound. Their research offers insights into improving the efficiency of this process (Ward et al., 1986).

    Surface Modification and Hydrophobicity

    Research by Yang et al. (2018) explores the use of this compound for enhancing the hydrophobicity of wood surfaces. Their study, published in the IOP Conference Series: Materials Science and Engineering, demonstrates how the treatment increases the water contact angle, indicating a significant increase in hydrophobicity. They also examined the nanomechanical properties of wood cell walls post-treatment, contributing to understanding the hydrophobic mechanism at the nanoscale (Yang et al., 2018).

    Modification of Nano-fibriform Silica

    In a study by Wang et al. (2009), published in Applied Surface Science, this compound was used to modify nano-fibriform silica. This modification resulted in decreased polarity, enhanced dispersion in organic solvents, and improved compatibility with organic molecules. It also led to increased strength, indicating potential use in reinforcing organic materials (Wang et al., 2009).

    Catalytic Effects in Organic Silicon Monomer Production

    Xu et al. (2018), in their work published in the Journal of Chemical Sciences, investigated the catalytic effects of different clusters in the production of this compound, a vital organic silicon monomer. Their research offers valuable insights into optimizing the production process (Xu et al., 2018).

    Mechanism of Action

    Target of Action

    Dimesityldichlorosilane is a tetrahedral organosilicon compound . Its primary targets are water molecules . It readily reacts with water to form both linear and cyclic Si-O chains .

    Mode of Action

    The interaction of this compound with its targets (water molecules) results in the formation of linear and cyclic Si-O chains . This reaction occurs readily at room temperature .

    Biochemical Pathways

    The reaction of this compound with water affects the biochemical pathways involved in the synthesis of silicon-based compounds . The resulting linear and cyclic Si-O chains serve as the backbone for these compounds .

    Pharmacokinetics

    Given its reactivity with water, it can be inferred that its bioavailability would be influenced by the presence of water in the system .

    Result of Action

    The molecular and cellular effects of this compound’s action primarily involve the formation of silicon-based compounds . These compounds have a wide range of applications, including in the production of silicones and polysilane compounds .

    Action Environment

    Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water is crucial for its reaction to occur . Moreover, this compound is known to be corrosive and flammable, indicating that safety measures should be taken when handling it . Furthermore, it can contaminate waterways and harm aquatic life if released, highlighting the need for careful disposal to reduce environmental impact .

    properties

    IUPAC Name

    dichloro-bis(2,4,6-trimethylphenyl)silane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUSBLLCPBKKDKQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22Cl2Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70464913
    Record name DIMESITYLDICHLOROSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70464913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    337.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    5599-27-9
    Record name DIMESITYLDICHLOROSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70464913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Dimesityldichlorosilane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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